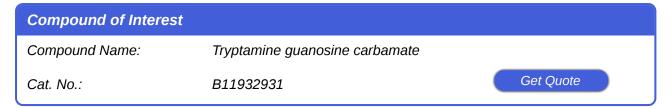


An In-depth Technical Guide to Tryptamine Guanosine Carbamate (TpGc)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine guanosine carbamate (TpGc), a synthetic molecule with the CAS number 1414808-96-0, has emerged as a significant tool in neuropharmacological research.[1][2] It functions as a selective inhibitor of the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), an enzyme implicated in the modulation of nociception and opioid signaling.[1] This technical guide provides a comprehensive overview of the known chemical properties of TpGc, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action through the HINT1 signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Tryptamine guanosine carbamate is a white to off-white solid.[1] While a comprehensive experimental characterization of all its physical properties is not widely published, the following tables summarize the available and calculated data for TpGc and its constituent precursors, tryptamine and guanosine.

Table 1: Physicochemical Properties of **Tryptamine Guanosine Carbamate** (TpGc)



Property	Value	Source
CAS Number	1414808-96-0	[1][2]
Molecular Formula	C21H23N7O6	[1]
Molecular Weight	469.45 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	DMSO: 125 mg/mL (266.27 mM)	[1]
Storage	4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)	[1]

Table 2: Chemical Properties of Tryptamine

Property	Value	Source
Molecular Formula	C10H12N2	[3]
Molecular Weight	160.22 g/mol	[3]
Melting Point	118 °C	
Boiling Point	137 °C at 0.15 mmHg	_
Solubility in Water	Negligible	_

Table 3: Chemical Properties of Guanosine

Property	Value	Source
Molecular Formula	C10H13N5O5	_
Molecular Weight	283.24 g/mol	-
Melting Point	239 °C (decomposes)	-
Solubility in Water	Sparingly soluble	-

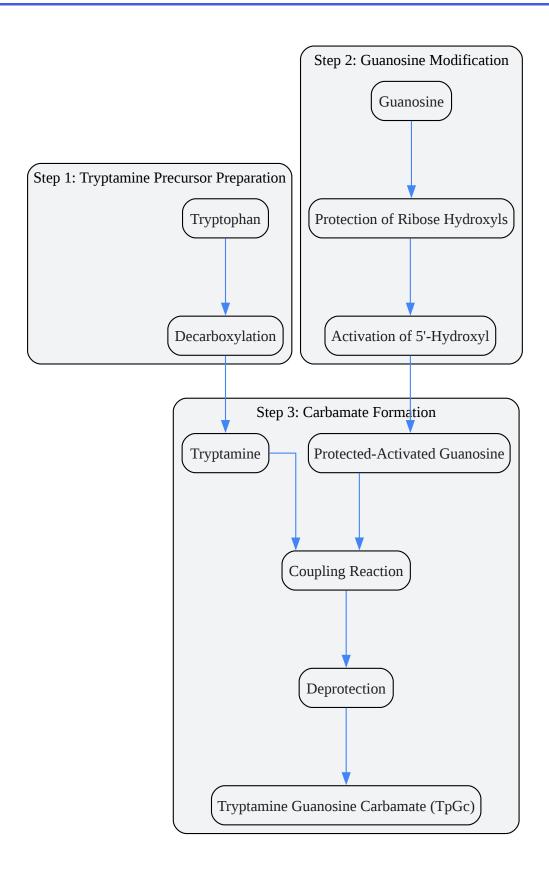


Experimental Protocols Synthesis of Tryptamine Guanosine Carbamate (TpGc)

The synthesis of TpGc involves a multi-step process, beginning with the preparation of a tryptamine precursor followed by its reaction with a modified guanosine molecule. The following is a generalized protocol based on the synthesis of similar tryptamine derivatives.

Experimental Workflow for TpGc Synthesis





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Caption: A generalized workflow for the synthesis of **Tryptamine Guanosine Carbamate** (TpGc).

Materials:

- Tryptophan
- High-boiling point solvent (e.g., diphenyl ether)
- Guanosine
- Protecting group reagents (e.g., acetone for isopropylidene protection)
- Activating agent for carbamate formation (e.g., carbonyldiimidazole)
- Tryptamine
- Anhydrous solvents (e.g., THF, DMF)
- Reagents for deprotection (e.g., trifluoroacetic acid)
- Silica gel for column chromatography
- Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6)

Procedure:

- Synthesis of Tryptamine: Tryptamine can be synthesized from tryptophan via decarboxylation. This is typically achieved by refluxing tryptophan in a high-boiling point solvent. The resulting tryptamine is then purified.
- Protection of Guanosine: The hydroxyl groups on the ribose moiety of guanosine are
 protected to prevent side reactions. A common method is the formation of an acetonide by
 reacting guanosine with acetone in the presence of an acid catalyst.
- Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the protected guanosine is then
 activated to facilitate the formation of the carbamate linkage. This can be achieved by
 reacting the protected guanosine with an activating agent like carbonyldiimidazole.



- Carbamate Formation: The activated, protected guanosine is reacted with tryptamine in an anhydrous solvent. This reaction forms the carbamate linkage between the 5'-position of the guanosine and the amino group of the tryptamine.
- Deprotection: The protecting groups on the ribose are removed, typically by acid-catalyzed hydrolysis, to yield **Tryptamine Guanosine Carbamate**.
- Purification: The final product is purified using column chromatography on silica gel to yield pure TpGc.

Characterization

The synthesized TpGc should be characterized using standard analytical techniques to confirm its identity and purity.

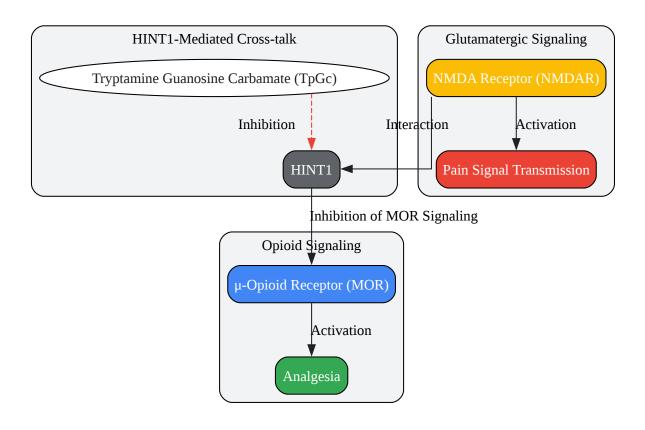
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. While specific spectral data for TpGc is not readily available in public databases, the spectra should be consistent with the proposed structure, showing characteristic peaks for the tryptamine, guanosine, and carbamate moieties.
- Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the
 molecular weight of TpGc (469.45 g/mol) and to analyze its fragmentation pattern, which
 would show characteristic fragments of tryptamine and guanosine.[1][4][5]

Mechanism of Action and Signaling Pathway

Tryptamine guanosine carbamate's primary mechanism of action is the selective inhibition of the HINT1 protein. HINT1 plays a crucial role in the negative regulation of μ -opioid receptor (MOR) signaling through its interaction with the N-methyl-D-aspartate receptor (NMDAR).

HINT1 Signaling Pathway in Nociception





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Caption: The role of HINT1 in the cross-talk between MOR and NMDAR signaling in nociception.

Under normal physiological conditions, the activation of NMDARs by glutamate leads to the transmission of pain signals. The HINT1 protein acts as a scaffold, facilitating an interaction between the NMDAR and the MOR. This interaction leads to a negative regulation of MOR signaling, effectively dampening the analgesic effects of opioids.

By inhibiting HINT1, **Tryptamine guanosine carbamate** disrupts this negative regulatory loop. The inhibition of HINT1 prevents the NMDAR-mediated suppression of MOR activity. As a result, the analgesic effects of opioids like morphine are enhanced, and the development of tolerance is reduced.[1]



Conclusion

Tryptamine guanosine carbamate is a valuable research tool for investigating the complex interplay between the opioid and glutamatergic systems in the context of pain and analgesia. Its selective inhibition of HINT1 provides a specific mechanism for modulating this interaction. This technical guide has summarized the key chemical properties of TpGc, provided a framework for its synthesis and characterization, and detailed its mechanism of action. Further research into the quantitative physicochemical properties and the development of more detailed synthetic protocols will undoubtedly enhance its utility for the scientific community.

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